4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine
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Overview
Description
4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a pyrimidine ring, which is further substituted with a chlorine atom and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment to Pyrimidine Ring: The benzodioxole ring is then attached to a pyrimidine ring through a nucleophilic substitution reaction. This involves the reaction of 2-chloropyrimidine with the benzodioxole derivative in the presence of a base such as potassium carbonate.
Introduction of the Amine Group: The final step involves the introduction of the amine group at the 5-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), reduced amine derivatives (from reduction), and various substituted pyrimidine derivatives (from substitution reactions).
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme mechanisms and functions.
Medicine: The compound has shown potential as a therapeutic agent. It is being investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-(2H-1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chlorine atom and an amine group on the pyrimidine ring, along with the benzodioxole moiety, gives the compound distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H8ClN3O3 |
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Molecular Weight |
265.65 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C11H8ClN3O3/c12-10-9(13)11(15-4-14-10)18-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5,13H2 |
InChI Key |
OFLHMQGTWSRHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
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